4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin-5-one class . Compounds in this class are heterocyclic and often have pharmaceutical applications .
Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple rings including a triazole ring and a quinazolinone ring .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
Antimicrobial Properties
The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing novel antibiotics .
Analgesic and Anti-Inflammatory Effects
Studies have explored the analgesic and anti-inflammatory properties of this compound. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
Antioxidant Potential
The compound’s antioxidant activity is crucial in combating oxidative stress and protecting cells from damage. Antioxidants play a vital role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .
Antiviral Activity
Preliminary investigations suggest that it exhibits antiviral effects against certain viruses. Further research is needed to explore its potential as an antiviral agent .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects can have therapeutic implications in various diseases .
Potential Antitubercular Agent
Given the urgent need for new antitubercular drugs, researchers have evaluated this compound’s activity against Mycobacterium tuberculosis. It shows promise as a potential antitubercular agent .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines is essential for drug design. Researchers have explored how specific structural modifications impact biological activity, aiding in rational drug development .
Future Directions
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-23-14-9-5-2-6-11(14)10-20-15(22)12-7-3-4-8-13(12)21-16(20)18-19-17(21)24/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWIKBCMQHIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
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